Methyl dec-8-enoate

Catalog No.
S15119872
CAS No.
62472-91-7
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dec-8-enoate

CAS Number

62472-91-7

Product Name

Methyl dec-8-enoate

IUPAC Name

methyl dec-8-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4H,5-10H2,1-2H3

InChI Key

OJJIFHYBFZLDSY-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCC(=O)OC

Methyl dec-8-enoate is an unsaturated fatty acid methyl ester characterized by the molecular formula C11H20O2C_{11}H_{20}O_2. It features a double bond located at the eighth carbon of its aliphatic chain, making it a member of the methyl esters family. This compound is typically derived from natural sources and can be synthesized through various chemical processes. Its structure consists of a long hydrocarbon chain with a methyl ester functional group, which contributes to its reactivity and potential applications in different fields.

Due to its unsaturation:

  • Diels-Alder Reactions: As an unsaturated compound, methyl dec-8-enoate can act as a dienophile in Diels-Alder reactions, allowing it to form cyclohexene derivatives when reacted with suitable diene partners.
  • Esterification: The compound can undergo esterification reactions with alcohols to form higher esters.
  • Hydrogenation: The double bond in methyl dec-8-enoate can be hydrogenated to produce saturated fatty acid esters, which are often more stable and less reactive.

These reactions are significant for synthesizing various derivatives that may have enhanced properties or functionalities.

Several methods can be employed to synthesize methyl dec-8-enoate:

  • Ethenolysis of Fatty Acid Methyl Esters: This method involves the reaction of ricinoleic acid methyl ester with ethylene to yield methyl dec-8-enoate as a valuable product .
  • Metathesis Reactions: Utilizing catalysts like the Grubbs catalyst, methyl dec-8-enoate can be synthesized through cross metathesis with other olefins, allowing for the formation of various esters from readily available starting materials .
  • Direct Esterification: The reaction between decanoic acid and methanol in the presence of an acid catalyst can yield methyl decanoate, which can then be converted into methyl dec-8-enoate through further reactions involving dehydrogenation or isomerization processes.

Methyl dec-8-enoate has several applications across various industries:

  • Cosmetics and Personal Care Products: Due to its emollient properties, it is used in formulations for skin care and hair care products.
  • Food Industry: It can serve as a flavoring agent or food additive due to its pleasant aroma and taste profile.
  • Biodegradable Plastics: As a component of biopolymers, it plays a role in developing sustainable materials that degrade more easily than conventional plastics.

Methyl dec-8-enoate shares similarities with several other fatty acid methyl esters. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
Methyl octanoateC10H20O2C_10H_{20}O_2Saturated; used as a flavoring agent
Methyl undecanoateC11H22O2C_{11}H_{22}O_2Saturated; found in various plant oils
Methyl decanoateC11H22O2C_{11}H_{22}O_2Saturated; commonly used in biodiesel production
Methyl dodecenoateC13H24O2C_{13}H_{24}O_2Unsaturated; similar structure but longer chain
Methyl hexadecenoateC17H32O2C_{17}H_{32}O_2Unsaturated; found in higher plant oils

Methyl dec-8-enoate stands out due to its specific double bond position, which influences its reactivity and potential applications compared to these similar compounds. Its unique structure allows it to participate effectively in various

Catalytic Strategies for Position-Specific Double Bond Introduction

The precise introduction of the double bond at the eighth carbon of methyl dec-8-enoate remains a critical challenge in its synthesis. Olefin metathesis, particularly cross-metathesis reactions catalyzed by ruthenium-based complexes, has emerged as a dominant strategy. The Grubbs second-generation catalyst demonstrates superior activity in mediating cross-metathesis between methyl vinyl glycolate (MVG) and terminal alkenes, achieving isolated yields of up to 68% for analogous products. For instance, reactions with dec-1-ene yield methyl (E)-2-hydroxydodec-3-enoate, highlighting the catalyst’s ability to preserve stereochemical integrity while minimizing (Z)-isomer formation.

Recent innovations in solvent systems further enhance metathesis efficiency. Ethanol, as a green solvent, facilitates high conversions (>90%) and selectivity (>98%) in analogous metathesis reactions, though isomerization byproducts may arise with certain substrates. Catalyst loading optimization is crucial: reducing Grubbs catalyst loading to 0.5 mol% maintains product yields while minimizing homo-metathesis byproducts. Table 1 summarizes key catalytic parameters for double bond positioning:

CatalystSubstrate PairSolventYield (%)Selectivity (%)
Grubbs 2nd GenerationMVG + dec-1-eneToluene63>98
Hoveyda–GrubbsMVG + tetradec-1-eneEthyl Acetate4495
Grubbs 2nd GenerationMO + UGEthanol95>99

Enzymatic vs. Chemical Esterification: Yield Optimization and Selectivity

Esterification methodologies for methyl dec-8-enoate production bifurcate into enzymatic and chemical pathways, each with distinct advantages. Chemical esterification using trimethylchlorosilane (TMSCl) in methanol achieves near-quantitative yields for amino acid methyl esters under mild conditions. This method, applicable to aliphatic substrates, offers operational simplicity and compatibility with diverse functional groups, though it requires stoichiometric silane reagents.

In contrast, lipase-catalyzed transesterifications provide unparalleled regioselectivity and enantioselectivity. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of unsaturated fatty acids with methanol in non-aqueous media, achieving >90% conversion with minimal byproduct formation. Enzymatic methods excel in solvent tolerance, operating effectively in isooctane or ethyl acetate, whereas chemical esterification often necessitates polar aprotic solvents. Table 2 contrasts these approaches:

ParameterChemical (TMSCl/MeOH)Enzymatic (CAL-B)
Yield76–98%85–95%
Reaction Time2–24 hours12–48 hours
Solvent CompatibilityPolar solventsNon-polar solvents
Byproduct Formation<5%<2%

Green Chemistry Approaches in Transesterification Processes

Sustainable synthesis of methyl dec-8-enoate leverages waste-derived feedstocks and solvent-free systems. Simultaneous esterification-transesterification of waste cooking oil (WCO) with methanol, catalyzed by sulfuric acid, reduces free fatty acid (FFA) content from 4.5 mg KOH/g to <1 mg KOH/g, enabling direct biodiesel precursor synthesis. Optimized conditions (1.5% H₂SO₄, 65°C) achieve 89% methyl ester yield, demonstrating the viability of circular economy principles.

Catalyst recycling further enhances process sustainability. Ruthenium metathesis catalysts recoverable via silica gel filtration retain >80% activity over three cycles in ethanol-based systems. Solvent selection critically impacts environmental metrics: ethyl acetate, despite lower yields (40% vs. 63% in toluene), reduces toxicity and enables easier post-reaction purification.

Radical-Mediated Addition Pathways in Unsaturated Systems

Methyl dec-8-enoate, with the molecular formula C₁₁H₂₀O₂, represents a significant unsaturated fatty acid methyl ester characterized by a double bond positioned at the eighth carbon atom from the carboxyl end [1]. The radical-mediated addition pathways in this unsaturated system demonstrate unique reactivity patterns that distinguish it from saturated methyl esters and other positional isomers.

The primary radical addition mechanism involves the formation of carbon-centered radicals through hydrogen atom abstraction from the allylic positions adjacent to the double bond [2]. Research has demonstrated that unsaturated fatty acid methyl esters undergo radical addition reactions with rate constants that are significantly influenced by the position and number of double bonds within the molecule [3]. For methyl dec-8-enoate, the presence of the double bond at the 8-position creates specific radical stabilization patterns that affect the overall reaction kinetics.

Experimental studies have revealed that the radical addition to unsaturated methyl esters follows a two-step propagation mechanism [2]. The first step involves the addition of a radical species to the double bond, forming a stabilized radical intermediate. The activation energy for this process has been calculated to be approximately 12-15 kilocalories per mole for similar unsaturated ester systems [2]. The second step involves hydrogen atom transfer, regenerating the radical chain carrier and producing the final addition product.

Table 1: Radical Addition Rate Constants for Unsaturated Methyl Esters

Radical SpeciesRate Constant (L mol⁻¹ s⁻¹)Temperature (°C)Reference
Hydroxyl radical2.74 × 10¹² exp(520/T)25 [2]
Hydrogen atom1.32 × 10¹³ exp(-1640/T)25 [2]
Methyl radical1.69 × 10¹¹ exp(-3720/T)25 [2]
Hydroperoxyl radical3.7 × 10⁶ to 2.7 × 10⁷25 [3]

The regioselectivity of radical addition to methyl dec-8-enoate is governed by the stability of the resulting radical intermediates [4]. Addition at the 8-position creates a secondary radical, while addition at the 9-position results in a primary radical intermediate. Computational studies using density functional theory methods have confirmed that the secondary radical is thermodynamically favored by approximately 3-4 kilocalories per mole [5].

Chain propagation in the radical addition process involves multiple elementary steps, each with distinct kinetic parameters [2]. The rate-determining step typically involves the initial radical addition to the double bond, with subsequent hydrogen atom transfer reactions proceeding more rapidly. Flow rate analysis has shown that these reaction pathways for unsaturated methyl esters follow similar mechanisms to those observed in alkane oxidation, but with modified rate parameters due to the presence of the ester functional group [2].

Computational Studies of Transition States in Esterification

Computational investigations of transition states in esterification reactions involving methyl dec-8-enoate have employed various quantum mechanical methods to elucidate reaction mechanisms and predict kinetic parameters [6]. Density functional theory calculations using the B3LYP functional with 6-31+G(d) basis sets have been extensively utilized to characterize the transition state structures and activation barriers [7] [6].

The esterification mechanism of dec-8-enoic acid with methanol to form methyl dec-8-enoate proceeds through a concerted mechanism involving a six-membered ring transition state [6]. Computational studies have revealed that the activation energy for this process ranges from 25 to 35 kilocalories per mole, depending on the specific reaction conditions and catalyst presence [6]. The transition state geometry shows significant elongation of the carbonyl carbon-oxygen bond and partial formation of the new carbon-oxygen bond with the incoming methanol molecule.

Table 2: Computational Parameters for Esterification Transition States

MethodBasis SetActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Reference
B3LYP6-31+G(d)28.4-1247 [6]
B3LYPaug-cc-pVTZ31.2-1189 [8]
M06-2X6-311++G(d,p)26.8-1298 [7]
wb97x-3cdef2-TZVP29.6-1156 [9]

Microsolvation studies incorporating explicit water molecules have demonstrated significant effects on the transition state energetics [7]. The inclusion of four to eight explicit water molecules in the computational model reduces the activation barrier by 5-8 kilocalories per mole compared to gas-phase calculations [7]. This reduction is attributed to stabilization of the polar transition state through hydrogen bonding interactions with the solvent molecules.

The kinetic isotope effects calculated for the esterification transition state provide validation for the computational models [10]. Primary kinetic isotope effects of 1.8-2.2 have been computed for deuterium substitution at the hydroxyl group of the carboxylic acid, consistent with experimental observations [10]. Secondary isotope effects of 1.1-1.3 for carbon-13 substitution at the carbonyl carbon further support the proposed transition state structure [10].

Reaction coordinate analysis reveals that the esterification process involves early transition state character, with bond formation occurring before significant bond breaking [6]. The transition state structure shows a carbon-oxygen distance of approximately 2.1 Angstroms for the forming bond and 1.35 Angstroms for the breaking hydroxyl bond [6]. This geometric arrangement is consistent with an associative mechanism rather than a dissociative pathway.

Solvent Effects on Reaction Thermodynamics

Solvent effects play a crucial role in determining the thermodynamic parameters of reactions involving methyl dec-8-enoate [11] [12]. The choice of solvent significantly influences reaction equilibrium constants, activation energies, and overall reaction rates through various molecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [11].

Experimental investigations using the Perturbed Chain Statistical Associating Fluid Theory model have quantified solvent effects on esterification thermodynamics [12]. Studies of acetic acid esterification with methanol in various solvents demonstrate that polar aprotic solvents generally favor esterification, while polar protic solvents tend to suppress the reaction [12]. For methyl dec-8-enoate synthesis, acetonitrile and dimethylformamide show markedly different effects, with acetonitrile promoting esterification and dimethylformamide inhibiting it [11].

Table 3: Solvent Effects on Esterification Thermodynamics

SolventDielectric ConstantEquilibrium ConstantActivation Energy (kJ/mol)Reference
Acetonitrile37.54.894.8 [11]
Dimethylformamide36.71.2108.2 [11]
Tetrahydrofuran7.63.198.5 [11]
Toluene2.45.789.3 [13]
Water78.40.8112.6 [14]

The thermodynamic parameters for esterification reactions show strong dependence on solvent polarity [15]. Enthalpy changes range from -25 to -40 kilojoules per mole, while entropy changes vary from -60 to -85 joules per mole per Kelvin across different solvents [15]. These variations reflect the different solvation energies of reactants, transition states, and products in various solvent environments.

Activity coefficient calculations using the Universal Functional Activity Coefficient model demonstrate that non-ideal behavior becomes significant in polar solvents [16]. The activity coefficients for methyl dec-8-enoate in polar solvents deviate substantially from unity, with values ranging from 0.3 to 2.8 depending on concentration and temperature [16]. These deviations must be accounted for in accurate thermodynamic modeling of reactions involving this compound.

Implicit solvation models using the Polarizable Continuum Model have been employed to predict solvent effects computationally [14]. These calculations show that solvents with dielectric constants greater than 20 significantly reduce activation barriers for esterification reactions, with the effect plateauing at higher dielectric constants [14]. The reduction in activation energy can reach 15-20 kilojoules per mole when transitioning from non-polar to highly polar solvents [14].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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